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Compound of Interest

Compound Name:
1,4,8,12-

Tetraazacyclopentadecane

Cat. No.: B099928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

macrocyclic compound 1,4,8,12-tetraazacyclopentadecane, also known as[1]aneN4. The

information presented herein is essential for the characterization and utilization of this

compound in various research and development applications, including coordination chemistry

and drug design.

While a complete, experimentally verified dataset of spectroscopic values for 1,4,8,12-
tetraazacyclopentadecane is not readily available in publicly accessible databases, this guide

furnishes estimated and typical data based on the analysis of related tetraazamacrocycles and

foundational spectroscopic principles. The methodologies for obtaining such data are detailed

to facilitate experimental replication and further investigation.

Core Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1,4,8,12-
tetraazacyclopentadecane. These values are estimations and should be confirmed through

experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Integration
(Number of
Protons)

Assignment

~ 2.7 - 2.9 Multiplet 16H

Axial and equatorial

methylene protons

adjacent to nitrogen

(N-CH₂-C)

~ 1.7 - 1.9 Multiplet 8H

Methylene protons of

the propylene and

ethylene bridges (C-

CH₂-C)

Variable (broad) Singlet 4H Amine protons (N-H)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~ 45 - 55 Methylene carbons adjacent to nitrogen (CH₂-N)

~ 25 - 30
Methylene carbons in the propylene and

ethylene bridges (C-CH₂-C)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Vibration Mode Intensity

3250 - 3350 N-H stretch Medium, Broad

2850 - 2960 C-H stretch (aliphatic) Strong

1450 - 1470 C-H bend (scissoring) Medium

1050 - 1150 C-N stretch Medium

Table 4: Predicted Mass Spectrometry Data
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m/z Ion Notes

215.2232 [M+H]⁺

Predicted exact mass for the

protonated molecule

(C₁₁H₂₇N₄⁺)

214.2157 [M]⁺

Molecular ion peak

corresponding to the molecular

weight of the compound

(C₁₁H₂₆N₄)

Experimental Protocols
The acquisition of the spectroscopic data presented above requires standardized experimental

procedures. The following are detailed methodologies for each key analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei

within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

optimal resolution.

Sample Preparation:

Dissolve approximately 5-10 mg of 1,4,8,12-tetraazacyclopentadecane in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

Pulse Program: Standard single-pulse sequence.
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Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-60 ppm.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 1,4,8,12-tetraazacyclopentadecane with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet press.

Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

Obtain a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source for

high-resolution mass data.

Sample Preparation:

Prepare a dilute solution of 1,4,8,12-tetraazacyclopentadecane (approximately 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

Ionization Mode: Positive ion mode is typically used for polyamines to observe the

protonated molecule [M+H]⁺.

Capillary Voltage: 3-5 kV.
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Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 50-

500).

Data Analysis:

Identify the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) to

confirm the molecular weight.

Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of

1,4,8,12-tetraazacyclopentadecane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b099928?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Structural Characterization

Synthesis of
1,4,8,12-Tetraazacyclopentadecane

Purification

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

NMR Data Analysis:
Chemical Shifts, Integration

IR Data Analysis:
Peak Identification

MS Data Analysis:
Molecular Ion, Fragmentation

Structural Elucidation and Verification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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